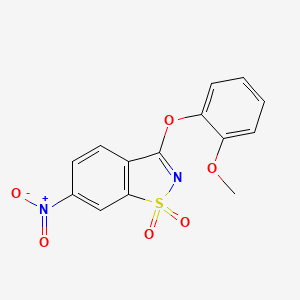

3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

Description

Properties

IUPAC Name |

3-(2-methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6S/c1-21-11-4-2-3-5-12(11)22-14-10-7-6-9(16(17)18)8-13(10)23(19,20)15-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYAEGUGWRTKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide typically involves multiple steps. One common method includes the nitration of 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 6th position of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Structural Analysis

The compound features a benzothiazole core with a 6-nitro group and a 3-(2-methoxyphenoxy) substituent. The nitro group is electron-withdrawing, while the methoxyphenoxy group introduces both electron-donating (methoxy) and ether functionalities. These substituents influence reactivity, directing electrophilic/nucleophilic attacks and stability under reaction conditions.

2.1. Nitro Group Reactivity

-

Reduction : Nitro groups in benzothiazoles can undergo catalytic hydrogenation to form amines. For example, nitrobenzothiazoles reduce to aminobenzothiazoles using H₂/Pd-C or similar catalysts .

-

Electrophilic Substitution : The nitro group directs substitution to meta positions. In analogous compounds (e.g., 5-nitrobenzothiazoles), nitration typically occurs at positions ortho/para to activating groups .

2.2. Methoxyphenoxy Substituent Reactivity

-

Ether Cleavage : The methoxyphenoxy group may undergo hydrolysis under acidic or basic conditions. For instance, 3-(4-methoxyphenyl)-1,2-benzothiazole 1,1-dioxide (a structurally similar compound) retains its ether linkage under standard conditions but may react under harsh acidic/basic environments .

-

Nucleophilic Aromatic Substitution : The electron-rich aromatic ring of the methoxyphenoxy group could participate in substitution reactions, particularly if deactivating groups are present .

2.3. Benzothiazole Core Reactions

-

Cyclization : Benzothiazoles often form via condensation of 2-aminothiophenol with aldehydes/ketones, followed by oxidative cyclization . While this compound is already cyclized, its synthesis might involve such steps.

-

Nucleophilic Attack : The sulfur atom in the thiazole ring can act as a leaving group under specific conditions. For example, 1,2-benzisothiazole derivatives undergo solvolysis to form thiol intermediates.

3.1. Condensation Reactions

Benzothiazoles are commonly synthesized via condensation of 2-aminothiophenol with carbonyl compounds (e.g., aldehydes, ketones) in the presence of oxidizing agents like H₂O₂ or H₂O under acidic conditions . For nitro-substituted derivatives, nitration of the benzothiazole core typically occurs post-cyclization.

3.2. Click Chemistry

1,2,3-Triazoles (structurally unrelated but mentioned in the search results) are synthesized via Cu(I)-catalyzed azide-alkyne cycloadditions. While not directly applicable, this highlights the utility of catalytic methods in heterocyclic chemistry .

Spectral and Analytical Data

While specific data for the target compound is unavailable, analogous compounds (e.g., 2-Ethoxy-6-nitro-1,3-benzothiazole ) exhibit characteristic IR and NMR features:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the nitro group is often linked to enhanced antimicrobial activity.

Anti-inflammatory Effects:

Benzothiazole derivatives are also explored for their anti-inflammatory properties. Studies have demonstrated that certain modifications in the benzothiazole structure can lead to compounds with potent anti-inflammatory effects . This suggests potential therapeutic applications in treating conditions characterized by inflammation.

Anticancer Potential:

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. Compounds similar to 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of key signaling pathways associated with cancer growth.

Material Science Applications

Organic Electronics:

The unique electronic properties of benzothiazole compounds make them suitable candidates for organic semiconductor applications. Research has shown that derivatives can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics . The incorporation of methoxy and nitro groups can enhance the solubility and stability of these materials.

Dyes and Pigments:

The structural features of 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole allow it to be used as a dye or pigment. Its ability to absorb light in specific wavelengths makes it valuable in creating colorants for various applications, including textiles and coatings .

Synthesis and Case Studies

The synthesis of 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

-

Formation of Benzothiazole Core:

- Reacting o-phenylenediamine with thioketones or thioamides under acidic conditions.

-

Nitration:

- Introducing the nitro group via electrophilic substitution using concentrated nitric acid.

-

Ether Formation:

- Reacting with methoxyphenol under basic conditions to form the ether linkage.

Case Study Insights

A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the 6-position significantly impacted their biological activity. For instance, compounds with electron-withdrawing groups like nitro showed enhanced antibacterial activity compared to their non-nitrated counterparts .

Another case study focused on the application of these compounds in organic electronics, where it was found that specific substitutions improved charge mobility and stability in device configurations .

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Anti-inflammatory Effects | Potential therapeutic agents for inflammatory diseases |

| Anticancer Potential | Induces apoptosis in cancer cell lines |

| Organic Electronics | Used in OLEDs and OPVs due to favorable electronic properties |

| Dyes and Pigments | Absorb light effectively; applicable in textiles and coatings |

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

(a) 6-Nitro-1,2-benzisothiazolin-3-one 1,1-dioxide (CAS 22952-24-5)

- Molecular Formula : C₇H₄N₂O₅S

- Molecular Weight : 228.18 g/mol

- Substituents : Nitro group at position 6, ketone at position 3.

- Properties : Melting point 205–207°C; moderate lipophilicity (LogP: 0.64) .

- Applications : Likely used as a synthetic intermediate for pharmaceuticals or agrochemicals due to its reactive nitro and sulfone groups .

(b) Probenazole (3-Allyloxy-1,2-benzothiazole 1,1-dioxide, CAS 27605-76-1)

(c) 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- Substituents : Methyl group at position 2, ketone at position 3.

- Properties : Studied for hydrogen bonding and molecular interactions, highlighting the role of substituents in crystal packing .

Functional Group Influence

- Nitro Group : Enhances electrophilicity, facilitating nucleophilic substitution reactions. The position (e.g., para vs. meta) affects electronic distribution and biological activity .

- Sulfone Group: Improves thermal stability and resistance to metabolic degradation compared to non-oxidized sulfur analogs .

Data Table: Key Comparative Properties

Biological Activity

3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group and a methoxyphenoxy substituent, which are crucial for its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study by highlighted that certain benzothiazole derivatives possess potent antifungal activity against dermatophytes and Candida albicans.

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| Benzothiazole Derivative | Antifungal | < 2 |

| Benzothiazole Derivative | Antibacterial | Varies |

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that related benzothiazoles can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, compounds with similar structures were found to inhibit COX-1 and COX-2 with IC50 values ranging from 1.5 to 18.1 µM . This suggests that this compound may also exhibit similar effects.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of benzothiazole derivatives have been studied extensively in cancer cell lines. Research has shown that certain derivatives can induce apoptosis in tumor cells. In particular, compounds with nitro groups have been noted for their ability to generate reactive oxygen species (ROS), leading to increased cytotoxicity against cancer cells . The following table summarizes findings related to cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiazole Derivative | Melanoma SK-Mel 5 | 9.7 |

| Benzothiazole Derivative | Various Tumor Cells | Varies |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The presence of the nitro group enhances the compound's ability to inhibit key enzymes involved in inflammatory pathways.

- Generation of ROS : The compound's structure allows it to produce free radicals that can damage cellular components in cancer cells.

- Interaction with Biological Targets : Studies suggest that the compound may interact with various receptors and enzymes, influencing cellular signaling pathways .

Case Studies

Several case studies have illustrated the potential applications of benzothiazole derivatives in treating diseases:

- Trypanocidal Activity : A study demonstrated that nitroisoxazole derivatives showed promising trypanocidal effects against Trypanosoma cruzi, suggesting a potential application for similar benzothiazoles in treating Chagas disease .

- Anticancer Properties : Research on related compounds indicated significant anticancer activity against melanoma cells, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the methoxyphenoxy group can be introduced via reaction of a benzothiazole precursor with 2-methoxyphenol under basic conditions. Nitration at the 6-position may follow using mixed acids (HNO₃/H₂SO₄) at controlled temperatures. Similar protocols are used for structurally related compounds like probenazole, where allyloxy groups are introduced via nucleophilic substitution . Optimization of reaction conditions (e.g., solvent, catalyst) is critical to avoid over-nitration or side reactions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with UV/vis detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity. Retention times and peak areas should match standards .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions and absence of impurities. Aromatic protons near the nitro group typically show deshielded signals (~8.0–8.5 ppm).

- IR : Nitro groups exhibit strong absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Solid-State NMR : Resolves crystallographic disorder or polymorphism, particularly if the nitro group induces asymmetry .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) provides unambiguous structural confirmation. For challenging crystals (e.g., due to nitro group steric effects), synchrotron radiation or cryocooling may improve data quality .

- UV-vis Spectroscopy : Nitro-aromatic compounds often show λ_max in the 250–350 nm range, useful for quantifying concentration in solution .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in further functionalization?

- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, directing electrophilic attacks to meta/para positions and activating the ring for nucleophilic substitution under reducing conditions. For example, catalytic hydrogenation (H₂/Pd-C) can reduce the nitro group to an amine, enabling subsequent amidation or cross-coupling. However, competing side reactions (e.g., reduction of the sulfone group) require careful control of reaction time and catalyst loading. Comparative studies with non-nitrated analogs (e.g., probenazole derivatives) highlight these electronic effects .

Q. What challenges arise in crystallographic analysis due to the nitro and methoxyphenoxy substituents?

- Methodological Answer :

- Disorder : The nitro group’s planar geometry and methoxyphenoxy’s rotational freedom can cause crystallographic disorder, complicating refinement. Use of restraints (e.g., DFIX, FLAT in SHELXL) or low-temperature data collection mitigates this .

- Packing Interactions : Bulky substituents may lead to weak intermolecular interactions (e.g., van der Waals forces), resulting in low crystal density. Co-crystallization with stabilizing agents (e.g., crown ethers) can improve crystal quality .

- Validation : ORTEP-3 graphical interface aids in visualizing thermal ellipsoids and validating bond distances/angles against expected values .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from variability in experimental design:

- Dosage and Exposure Time : Standardize protocols (e.g., probenazole studies in plants use 0.1–1.0 mM solutions for 24–72 hours) .

- Model Systems : Species-specific responses (e.g., maize vs. rice) require cross-validation. RNA-seq or proteomics (e.g., 2D gel electrophoresis) can identify conserved defense pathways .

- Control Experiments : Include untreated controls and reference compounds (e.g., salicylic acid) to benchmark activity .

Q. What are the implications of the methoxyphenoxy group on solubility and bioavailability?

- Methodological Answer :

- Solubility : The methoxyphenoxy group increases hydrophobicity, reducing aqueous solubility. Use co-solvents (e.g., DMSO:water mixtures) or liposomal encapsulation for in vitro assays .

- Bioavailability : In plant studies, methyl ether groups enhance membrane permeability, as seen in probenazole’s systemic transport . LogP calculations (e.g., using ChemDraw) predict partitioning behavior, guiding formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.